molecular formula C7H14N4O2 B1490298 1-(2-Azidoethyl)-4-methoxypyrrolidin-3-ol CAS No. 2098082-28-9

1-(2-Azidoethyl)-4-methoxypyrrolidin-3-ol

Cat. No. B1490298
CAS RN: 2098082-28-9
M. Wt: 186.21 g/mol
InChI Key: AWFHQAASLYJHFY-UHFFFAOYSA-N
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Description

“1-(2-Azidoethyl)-4-methoxypyrrolidin-3-ol” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The 4-methoxy group indicates that there is a methoxy (-OCH3) group attached to the 4th carbon of the pyrrolidine ring. The 1-(2-azidoethyl) group indicates that there is an azidoethyl (-CH2-CH2-N3) group attached to the 1st carbon of the pyrrolidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the attachment of the methoxy and azidoethyl groups. The azidoethyl group could potentially be introduced through a reaction with an azide, which is a compound containing the -N3 group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the methoxy and azidoethyl groups attached. The azidoethyl group would introduce a significant amount of nitrogen into the molecule, which could have implications for its reactivity .


Chemical Reactions Analysis

The azido group in the azidoethyl group is known to be quite reactive. It can participate in a variety of reactions, including cycloaddition reactions (also known as “click” reactions) and reductions . The presence of the azido group could therefore make this compound useful in a variety of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of the azido and methoxy groups. For example, the azido group could potentially make the compound more volatile or reactive .

Scientific Research Applications

Drug Development

Lastly, the compound’s structural versatility makes it a valuable tool in drug development. It can be used to synthesize a wide range of molecular structures, potentially leading to new classes of drugs with diverse therapeutic actions.

Each of these applications demonstrates the versatility and potential of “1-(2-Azidoethyl)-4-methoxypyrrolidin-3-ol” in scientific research. Ongoing studies and future directions could further expand its utility in various fields .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were used in a chemical reaction, the azido group could act as a reactive site, participating in the reaction and potentially being transformed into a different group .

Safety and Hazards

As with any compound containing an azido group, safety would be a concern. Azides are known to be potentially explosive, especially when they are isolated and dry. Therefore, any handling or use of this compound would need to be done with appropriate safety precautions .

Future Directions

The use of azides in organic synthesis is a topic of ongoing research, and compounds like “1-(2-Azidoethyl)-4-methoxypyrrolidin-3-ol” could potentially be useful in this context. For example, the azido group could be used as a starting point for the synthesis of a variety of other functional groups .

properties

IUPAC Name

1-(2-azidoethyl)-4-methoxypyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O2/c1-13-7-5-11(4-6(7)12)3-2-9-10-8/h6-7,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFHQAASLYJHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Azidoethyl)-4-methoxypyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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